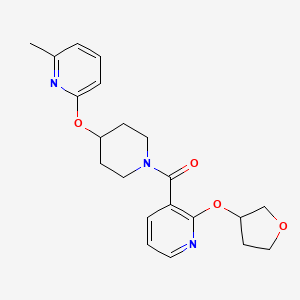![molecular formula C16H14FN3OS2 B2624553 N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 1385352-92-0](/img/structure/B2624553.png)
N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide, commonly known as CTM or Compound 1, is a novel small molecule that has gained significant attention in recent years due to its potential applications in scientific research. CTM is a thiazole-based compound that has shown promising results in various biological assays, including anti-inflammatory and anti-tumor activities.
Applications De Recherche Scientifique
CTM has shown promising results in various scientific research applications. One of the primary applications of CTM is in the field of anti-inflammatory research. CTM has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. Additionally, CTM has been shown to reduce the levels of nitric oxide and prostaglandin E2, which are involved in inflammatory responses.
Another potential application of CTM is in the field of anti-tumor research. CTM has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action of CTM in cancer cells involves the induction of apoptosis and cell cycle arrest.
Mécanisme D'action
The mechanism of action of CTM is not fully understood, but it is believed to involve the inhibition of various signaling pathways. CTM has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is involved in the regulation of inflammatory responses. Additionally, CTM has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
CTM has been shown to have various biochemical and physiological effects. In vitro studies have shown that CTM can inhibit the production of pro-inflammatory cytokines, reduce the levels of nitric oxide and prostaglandin E2, and induce apoptosis in cancer cells. In vivo studies have shown that CTM can reduce the severity of inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of CTM is its high potency and selectivity. CTM has been shown to have low toxicity and high efficacy in various biological assays. Additionally, CTM is relatively easy to synthesize, which makes it a cost-effective option for scientific research.
One of the limitations of CTM is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of CTM is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of CTM. One potential direction is the development of CTM analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of CTM and to identify its molecular targets. Finally, the potential applications of CTM in the treatment of various inflammatory and neoplastic diseases should be further explored.
Méthodes De Synthèse
The synthesis of CTM is a multistep process that involves the reaction of several reagents. The first step involves the reaction of 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carbohydrazide. The second step involves the reaction of the intermediate with carbon disulfide and potassium hydroxide to form N-(3-cyanothiolan-3-yl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide. The overall yield of the synthesis is approximately 35%.
Propriétés
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-4-2-1-3-11(12)7-14-19-13(8-23-14)15(21)20-16(9-18)5-6-22-10-16/h1-4,8H,5-7,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBWYVZKYSCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C2=CSC(=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Cyanothiolan-3-YL)-2-[(2-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-Chloro-4-methylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2624470.png)

![2-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarbonitrile](/img/structure/B2624472.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2624473.png)
![6-Methyl-4-(pyrimidin-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2624475.png)
![5-Chloro-4-[4-(6-chloropyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-1H-pyridazin-6-one](/img/structure/B2624477.png)
![2,4-dichloro-N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2624478.png)
![5-bromo-N-[4-(6-piperidinopyridazin-3-yl)phenyl]-2-furamide](/img/structure/B2624480.png)

![N-Benzyl-N-[(1-methyl-1H-benzimidazol-2-YL)methyl]amine](/img/structure/B2624485.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B2624489.png)
![Tert-butyl 8-(hydroxymethyl)-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B2624490.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)
